Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
Structure and Key Features The compound "Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-" (CAS: 606113-44-4) is a thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidin-4-yl core with 5-ethyl and 2,6-dimethyl substituents.
- A thioether linkage connecting the pyrimidine ring to an acetamide moiety.
- Variable N-substituents on the acetamide group, such as 4-methylphenyl () or 3-acetylphenyl (), which influence its physicochemical and biological properties.
Alkylation of a pyrimidine thiol precursor (e.g., 6-methyl-2-thiopyrimidin-4-one) with chloroacetamide derivatives ().
Nucleophilic substitution reactions between thienopyrimidine thiolates and halogenated acetamides in the presence of sodium acetate ().
Properties
Molecular Formula |
C12H15N3OS2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H15N3OS2/c1-4-8-6(2)18-12-10(8)11(14-7(3)15-12)17-5-9(13)16/h4-5H2,1-3H3,(H2,13,16) |
InChI Key |
HRYALDDVEIEJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Pathways
Formation of Thieno[2,3-d]pyrimidine Core
- Starting from 2-aminothiophene derivatives, the thieno[2,3-d]pyrimidinone intermediate is synthesized by condensation with formamide at elevated temperatures (160-170°C) for 24 hours. This step yields the bicyclic fused heterocycle with good efficiency (85-90% yield).
Chlorination to Form 4-Chloro-Thieno[2,3-d]pyrimidine
- The thieno[2,3-d]pyrimidinone is converted to its 4-chloro derivative by reaction with phosphorus oxychloride and phosphorus pentachloride under reflux for 5-6 hours. The product is isolated by extraction and recrystallization with yields ranging from 70-80%.
Thioether Formation via Nucleophilic Substitution
The 4-chloro-thieno[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with 2-mercapto-N-(2-methylphenyl)acetamide or related thiol derivatives in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in polar aprotic solvents like dimethylformamide at temperatures around 60-80°C for 8 hours.
Catalysts like 4-dimethylaminopyridine may be added to improve reaction rates and yields.
The reaction yields the thioether-linked acetamide compound with yields commonly between 60-80% after chromatographic purification.
Acetamide Group Formation
- In some synthetic routes, the acetamide moiety is introduced by acylation of the corresponding amine intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminothiophene + Formamide | 160-170°C, 24 h | None (neat or minimal solvent) | 85-90 | Formation of thieno[2,3-d]pyrimidinone |
| 2 | Chlorination | POCl3 + PCl5 reflux | 80-110°C, 5-6 h | Methylene chloride extraction | 70-80 | Formation of 4-chloro intermediate |
| 3 | Nucleophilic substitution | 4-chloro intermediate + 2-mercaptoacetamide + NaH/K2CO3 | 60-80°C, 8 h | DMF or THF | 60-80 | Thioether linkage formation |
| 4 | Acylation | Amine intermediate + Acetic anhydride | Room temp to 60°C | Suitable solvent | Variable | Acetamide group introduction |
Optimization of solvent from dimethylformamide to tetrahydrofuran can improve yield by reducing side reactions.
Lowering reaction temperature from 80°C to 60°C during thioether formation reduces decomposition and improves purity.
Use of catalytic additives such as 4-dimethylaminopyridine accelerates acylation and substitution steps.
Purification and Characterization
Due to the compound’s high lipophilicity (LogP ~4.9), chromatographic purification typically employs reverse-phase high-performance liquid chromatography.
Final products are often obtained as amorphous solids requiring lyophilization or recrystallization from ethanol or isopropanol for stability.
Characterization is confirmed by nuclear magnetic resonance spectroscopy (1H NMR), liquid chromatography-mass spectrometry (LC-MS), and melting point determination.
Research Discoveries and Applications
The synthetic methodology for this compound enables the exploration of its biological activities, including antimicrobial and anticancer properties, as indicated by studies on related thieno[2,3-d]pyrimidine derivatives.
Structural modifications via substitution reactions on the core scaffold allow for tuning of pharmacokinetic and pharmacodynamic properties.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Cyclocondensation | 2-Aminothiophene, Formamide | 160-170°C, 24h | 85-90% | Core bicyclic ring formation |
| Chlorination | POCl3, PCl5 | Reflux 5-6h | 70-80% | Activation for substitution |
| Thioether formation | 2-Mercaptoacetamide, NaH/K2CO3 | 60-80°C, 8h | 60-80% | Nucleophilic aromatic substitution |
| Acylation | Acetic anhydride | Room temp to 60°C | Variable | Final acetamide group |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of pyrimidinylthioacetamides , which share a common scaffold but differ in substituents. Key structural analogs include:
Key Observations :
- The thienopyrimidine core in the target compound provides enhanced aromaticity and stability compared to dihydropyrimidinones (e.g., 5.6) .
- Ethyl and methyl groups on the thienopyrimidine may increase lipophilicity relative to phenyl or oxo substituents (e.g., compound 6 in ) .
Physicochemical Properties
Data for select compounds:
Key Observations :
- The target compound exhibits high lipophilicity (LogP = 4.88), likely due to the ethyl/methyl groups and aromatic N-substituent .
- Low aqueous solubility (2.193 mg/L) correlates with its high LogP, suggesting challenges in bioavailability without formulation optimization .
Key Observations :
- Most analogs are synthesized via alkylation of pyrimidine thiols with halogenated acetamides, highlighting a common methodology .
- The use of sodium methylate as a base () or fused sodium acetate () optimizes reaction efficiency.
Hypothesized Activity of Target Compound :
- The ethyl and methyl groups could improve membrane permeability, while the thioether linkage may confer resistance to metabolic degradation.
Q & A
Q. What are the key steps in synthesizing Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a thieno[2,3-d]pyrimidine core with a substituted acetamide via a thioether linkage. Critical steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under controlled temperature (e.g., reflux in ethanol or DMSO).
- Thiolation : Introduction of the thioether group using reagents like sodium sulfide or thiourea derivatives.
- Acetamide coupling : Reaction with halogenated acetamide derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., sodium acetate) .
- Purification : Recrystallization from solvent mixtures (e.g., ethanol-dioxane) to achieve >80% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological characterization includes:
- 1H NMR spectroscopy : To verify substituent positions (e.g., δ 2.19 ppm for methyl groups, δ 4.12 ppm for SCH2) .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 344.21 [M+H]+) .
- Elemental analysis : To validate C, H, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
- Melting point determination : To assess purity (e.g., mp >248°C) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities often arise from:
- Incomplete thiolation : Residual starting materials (e.g., unreacted pyrimidine cores) detected via TLC. Mitigated by optimizing reaction time and stoichiometry .
- Oxidation byproducts : Sulfoxide/sulfone derivatives formed under aerobic conditions. Controlled using inert atmospheres (N2/Ar) .
- Isomeric products : Regioisomers due to ambiguous substitution patterns. Resolved via column chromatography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Systematic substitution : Modifying substituents on the phenyl (e.g., electron-withdrawing groups) or thienopyrimidine rings (e.g., ethyl vs. methyl groups) to assess bioactivity changes .
- Comparative analysis : Testing analogs like 4-oxo-thieno[2,3-d]pyrimidines (lacking phenyl groups) to identify critical pharmacophores .
- Computational modeling : Docking studies to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Contradictions may arise from:
- Varied assay conditions : Standardize protocols (e.g., consistent cell lines, IC50 measurement methods) .
- Solubility differences : Use co-solvents (e.g., DMSO) to ensure uniform compound dispersion .
- Metabolic instability : Evaluate metabolic stability in microsomal assays to rule out rapid degradation .
Q. What experimental design considerations optimize reaction yields and purity?
Critical parameters include:
- Temperature control : Higher temperatures (e.g., reflux) for faster kinetics but risk side reactions (e.g., decomposition above 100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Stability studies reveal:
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Advanced approaches include:
- Surface plasmon resonance (SPR) : To measure real-time binding kinetics with purified proteins .
- X-ray crystallography : To resolve 3D binding modes (e.g., hydrogen bonding with active-site residues) .
- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
